molecular formula C20H23NO5S B2912164 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034606-76-1

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2912164
CAS No.: 2034606-76-1
M. Wt: 389.47
InChI Key: RKIXLGFMGIALRN-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This particular compound has garnered interest due to its potential therapeutic applications and unique chemical structure.

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase participates in the metabolism of arachidonic acid, a key player in inflammation.

Mode of Action

The compound exhibits moderate to weak inhibition of cholinesterase and lipoxygenase enzymes . By inhibiting these enzymes, the compound can potentially alter neurotransmission and inflammatory responses.

Biochemical Pathways

The compound’s action on cholinesterase affects the cholinergic pathway , which is involved in many functions including muscle movement, breathing, heart rate, and learning. Its action on lipoxygenase impacts the arachidonic acid pathway , influencing the production of leukotrienes, which are involved in inflammatory responses .

Result of Action

The inhibition of cholinesterase and lipoxygenase by the compound could potentially lead to increased acetylcholine levels and decreased leukotriene production. This could result in altered neurotransmission and reduced inflammation . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the synthesis of similar compounds has been carried out in aqueous alkaline media . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of the benzodioxin and tetrahydronaphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c22-18(16-6-8-19-20(12-16)26-10-9-25-19)13-21-27(23,24)17-7-5-14-3-1-2-4-15(14)11-17/h5-8,11-12,18,21-22H,1-4,9-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIXLGFMGIALRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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